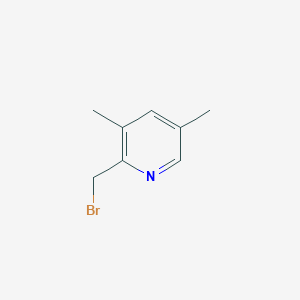

2-(Bromomethyl)-3,5-dimethylpyridine

Übersicht

Beschreibung

Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis due to their reactivity .

Synthesis Analysis

Bromomethyl compounds can be synthesized through various methods. One common method is the reaction of an aldehyde or ketone with a brominating agent . Another method involves the bromination of a methyl group attached to an aromatic ring .Molecular Structure Analysis

The molecular structure of bromomethyl compounds can be determined using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectroscopy .Chemical Reactions Analysis

Bromomethyl compounds are highly reactive and can participate in a variety of chemical reactions, including nucleophilic substitution and elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds can vary widely depending on their structure. Some general properties include being colorless, having a strong odor, and being nonflammable .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Structural Study

2-(Bromomethyl)-3,5-dimethylpyridine and its derivatives have been explored for the synthesis of various compounds. For instance, it was used in the synthesis of hyperbranched polyelectrolytes, where its reactivity was studied through kinetic schemes and activation parameters (Monmoton et al., 2008). Also, the synthesis and structure of complexes, such as chromium(III) complexes with terdentate ligands, have been investigated using derivatives of 2-(bromomethyl)-3,5-dimethylpyridine (Hurtado et al., 2009).

2. Role in Polymerization and Catalysis

This compound has been utilized in polymerization and catalytic processes. For example, in the ethylene polymerization behavior of chromium(III) complexes, 2-(bromomethyl)-3,5-dimethylpyridine derivatives played a significant role (Hurtado et al., 2009). Additionally, nickel(II) complexes bearing pyrazolylpyridines were synthesized for ethylene oligomerization reactions, where this compound contributed to the formation of the catalysts (Nyamato et al., 2016).

3. Crystal Structure and Isostructurality

The study of crystal structures and isostructurality also involves 2-(bromomethyl)-3,5-dimethylpyridine. An example is the research on isostructurality in compounds like 2-chloromethylpyridinium chloride and 3-bromomethylpyridinium bromide, which showed similar structural motifs despite different substitution loci (Jones & Vancea, 2003).

4. Synthesis and Characterization of Intermediates

This compound is also important in the synthesis and characterization of intermediates for various chemical processes. For instance, the synthesis of 2,6-di(bromomethyl)-3,5-bis(alkoxycarbonyl)-4-aryl-1,4-dihydropyridines as intermediates for the synthesis of amphiphilic 1,4-dihydropyridines was described, highlighting the role of 2-(bromomethyl)-3,5-dimethylpyridine derivatives (Rucins et al., 2020).

5. Investigation of Nonclassical Noncovalent Interactions

The study of nonclassical noncovalent interactions in compounds also leverages 2-(bromomethyl)-3,5-dimethylpyridine. Research on the crystal structure of 3,5-dibromo-2-amino-4,6-dimethylpyridinium tetrahalocuprate provided insights into the role of aryl bromine and ionic metal bromide in structural control (AlDamen & Haddad, 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(bromomethyl)-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6-3-7(2)8(4-9)10-5-6/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTUXJZGWMKIKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587471 | |

| Record name | 2-(Bromomethyl)-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-3,5-dimethylpyridine | |

CAS RN |

170289-36-8 | |

| Record name | 2-(Bromomethyl)-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

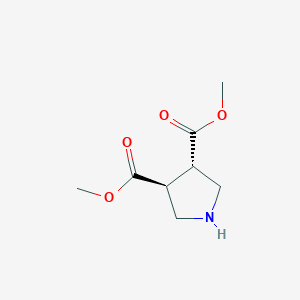

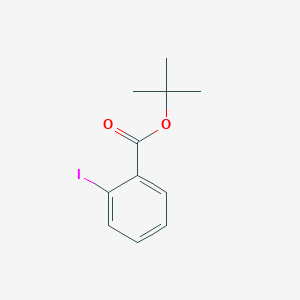

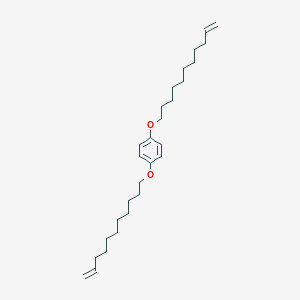

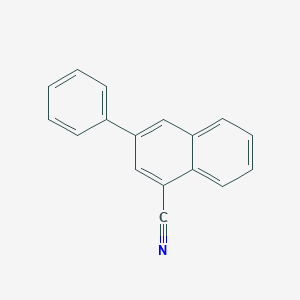

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B169173.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B169178.png)

![6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one](/img/structure/B169185.png)